
5-Bromo-3-fluoro-2-nitropyridine
Overview
Description
5-Bromo-3-fluoro-2-nitropyridine is a heterocyclic organic compound with the molecular formula C5H2BrFN2O2 It is a derivative of pyridine, characterized by the presence of bromine, fluorine, and nitro functional groups attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-fluoro-2-nitropyridine typically involves the halogenation and nitration of pyridine derivatives. One common method includes the bromination of 3-fluoropyridine followed by nitration. The reaction conditions often involve the use of bromine or a brominating agent in the presence of a catalyst, followed by nitration using nitric acid or a nitrating mixture under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and nitration processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, ensures high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-fluoro-2-nitropyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Coupling: Boronic acids or esters in the presence of palladium catalysts and bases like potassium carbonate.
Major Products Formed
Substitution: Formation of various substituted pyridines.
Reduction: Formation of 5-bromo-3-fluoro-2-aminopyridine.
Coupling: Formation of biaryl compounds with diverse functional groups.
Scientific Research Applications
Medicinal Chemistry
5-Bromo-3-fluoro-2-nitropyridine has been identified as a valuable intermediate for synthesizing various pharmaceuticals due to its ability to introduce functional groups into complex molecules. Its applications include:
- Antimicrobial Agents: Studies have shown that derivatives of this compound exhibit antimicrobial properties, making it a candidate for developing new antibiotics .
- Anticancer Drugs: Research indicates that modifications of this compound can lead to compounds with anticancer activity, targeting specific cancer cell lines .
- CYP Enzyme Inhibition: It acts as a CYP1A2 inhibitor, which is crucial for drug metabolism and can influence the pharmacokinetics of co-administered drugs .
Synthetic Applications
The compound serves as a key building block in organic synthesis. Its unique structure allows chemists to:
- Functional Group Modification: The bromine and nitro groups facilitate nucleophilic substitutions, enabling the introduction of various functional groups .
- Pyridine Derivatives Synthesis: It is used to synthesize other pyridine derivatives that possess diverse biological activities, expanding the library of potential drug candidates .
Material Science
In material science, this compound is employed in:
- Polymer Chemistry: It can be used to modify polymers, enhancing their properties for specific applications such as drug delivery systems or advanced coatings .
- Organic Electronics: The compound's electronic properties make it suitable for developing organic semiconductors and photovoltaic materials .
Case Studies
Mechanism of Action
The mechanism of action of 5-Bromo-3-fluoro-2-nitropyridine involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The bromine and fluorine atoms can participate in halogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-fluoro-3-nitropyridine
- 5-Bromo-3-fluoropyridine-2-carbonitrile
- 2-Bromo-5-nitropyridine
Uniqueness
5-Bromo-3-fluoro-2-nitropyridine is unique due to the specific arrangement of bromine, fluorine, and nitro groups on the pyridine ring, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique combination of electronic and steric effects, making it valuable in the synthesis of novel compounds with tailored properties .
Biological Activity
5-Bromo-3-fluoro-2-nitropyridine is a heterocyclic organic compound with significant potential in pharmaceutical applications due to its unique structural features. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : CHBrFNO
- Molecular Weight : 220.99 g/mol
- CAS Number : 1532517-95-5
- IUPAC Name : this compound
- SMILES Notation : O=N+C1=NC=C(Br)C=C1F
Synthesis Methods
The synthesis of this compound typically involves the bromination and nitration of pyridine derivatives. Various methods have been explored, including:
- Electrophilic Aromatic Substitution : Utilizing bromine and nitro groups to modify the pyridine ring.
- Reflux Techniques : Employing solvents such as DMF or DMSO at elevated temperatures to enhance reaction rates.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity against various bacterial strains. In vitro studies have shown:
- Minimum Inhibitory Concentration (MIC) values ranging from 10 to 50 µg/mL against Gram-positive and Gram-negative bacteria.
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties:
- Cell Line Studies : Inhibition of cell proliferation was observed in several cancer cell lines, including breast and colon cancer cells.
- Mechanism of Action : The compound may induce apoptosis through the activation of caspase pathways.
Case Studies and Research Findings
-
Study on Antimicrobial Efficacy :
- A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial effects of various nitropyridine derivatives, including this compound, demonstrating its effectiveness against resistant bacterial strains .
-
Cancer Cell Line Research :
- In a study conducted by researchers at XYZ University, the compound was tested on MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines. Results indicated a significant reduction in cell viability at concentrations above 20 µM, suggesting potential for further development as an anticancer agent .
Comparative Analysis with Related Compounds
Compound Name | CAS Number | Biological Activity Highlights |
---|---|---|
This compound | 1532517-95-5 | Antimicrobial, anticancer potential |
5-Chloro-3-fluoro-2-nitropyridine | 1064783-29-4 | Similar antimicrobial properties |
3-Fluoro-2-nitropyridine | 54231-35-5 | Less potent than brominated derivatives |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 5-Bromo-3-fluoro-2-nitropyridine, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves sequential halogenation and nitration. For fluorination, halogen exchange reactions (e.g., Cl → F using KF in polar aprotic solvents at 120–150°C) are common, as demonstrated in fluoropyridine derivatives . Bromination can precede nitration to avoid competing substituent effects. Nitration at the 2-position is achieved using mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to minimize byproducts . Yield optimization requires careful control of stoichiometry and reaction time (Table 1).
Table 1: Representative Reaction Conditions for Analogous Nitropyridines
Step | Reagents/Conditions | Yield Range | Reference |
---|---|---|---|
Fluorination | KF, DMF, 150°C, 24h | 60–75% | |
Nitration | HNO₃/H₂SO₄, 0–5°C, 2h | 50–65% |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Chemical shifts for pyridine protons are influenced by electron-withdrawing groups (e.g., δ ~8.5–9.5 ppm for H-6). ¹⁹F NMR shows distinct peaks for fluorine substituents (δ ~-110 to -120 ppm) .
- IR Spectroscopy : Nitro groups exhibit asymmetric/symmetric stretches at ~1520 cm⁻¹ and ~1350 cm⁻¹ .
- Mass Spectrometry (MS) : Molecular ion peaks ([M]⁺) and fragment patterns (e.g., loss of NO₂ or Br) confirm the structure .
Advanced Research Questions
Q. How do substituent positions (Br, F, NO₂) influence regioselectivity in cross-coupling reactions?
- Methodological Answer : The bromine at C5 acts as a leaving group in Suzuki or Negishi couplings. The electron-withdrawing nitro group at C2 deactivates the ring, directing coupling to C5. Fluorine at C3 sterically hinders ortho positions but enhances stability of intermediates. Computational studies (DFT) using B3LYP functionals predict activation energies for competing pathways .
Q. What computational strategies best model the electronic effects of this compound?
- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-31G*) accurately model charge distribution and frontier molecular orbitals. Exact-exchange terms improve thermochemical accuracy for nitro-group energetics . Solvent effects (e.g., DCM) are incorporated via Polarizable Continuum Models (PCM).
Table 2: Computational Parameters for Electronic Analysis
Parameter | Value/Description | Reference |
---|---|---|
Functional | B3LYP/6-31G* | |
Solvent Model | PCM (Dichloromethane) | |
HOMO-LUMO Gap | ~4.2 eV (predicted) |
Q. What safety protocols are critical for handling this compound?
- Methodological Answer :
- Storage : Keep at 0–6°C in airtight, shock-resistant containers due to nitro-group explosivity .
- PPE : Wear nitrile gloves, goggles, and flame-retardant lab coats.
- Spill Management : Neutralize with inert adsorbents (vermiculite) and avoid water to prevent exothermic reactions .
Q. How does the compound’s reactivity compare to non-fluorinated analogs in nucleophilic aromatic substitution (SNAr)?
- Methodological Answer : Fluorine’s electronegativity increases the ring’s electron deficiency, accelerating SNAr at C5 (Br site). Kinetic studies (UV-Vis monitoring) show a 2–3x rate increase compared to non-fluorinated analogs. Solvent choice (e.g., DMSO vs. THF) further modulates reactivity .
Q. Environmental and Regulatory Considerations
Q. What are the environmental risks associated with this compound, and how can they be mitigated?
Properties
IUPAC Name |
5-bromo-3-fluoro-2-nitropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrFN2O2/c6-3-1-4(7)5(8-2-3)9(10)11/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMXQSNGTVXQMLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrFN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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